N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various carboxamide derivatives with potential biological activities, which can provide insights into the chemical class to which the compound belongs. For instance, carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity, as seen in the study of N-alkoxyphenylhydroxynaphthalenecarboxamides . Similarly, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been reported, with a focus on their crystal structure .
Synthesis Analysis
The synthesis of carboxamide derivatives typically involves the reaction of an appropriate amine with a carboxylic acid or its derivatives, such as an acyl chloride. For example, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . This method could be analogous to the synthesis of "this compound," where a suitable amine containing the thiophene and hydroxypropyl groups would be reacted with cyclobutanecarboxylic acid or its derivatives.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray crystallography. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single-crystal X-ray diffraction . The molecular conformation and stability of these compounds can be influenced by intramolecular hydrogen bonding, which is a common feature in carboxamides.
Chemical Reactions Analysis
Carboxamide derivatives can participate in various chemical reactions, depending on their substituents. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings or the amide nitrogen. The antimicrobial activity studies of these compounds, such as those against Mycobacterium tuberculosis , suggest that they may interact with biological targets through mechanisms that could involve chemical reactions or non-covalent interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as lipophilicity, are crucial in determining their biological activity. For example, lipophilicity was found to be a significant physicochemical parameter influencing the antimycobacterial activity of N-alkoxyphenylhydroxynaphthalenecarboxamides . The cytotoxicity and PET inhibition activity of these compounds are also important properties that have been evaluated . These properties are likely to be relevant for "this compound" and can be inferred based on the behavior of structurally related compounds.
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized in various studies, with an emphasis on understanding its chemical structure and properties. For example, McLaughlin et al. (2016) identified a related compound from a UK-based Internet vendor and conducted extensive analytical characterization including chromatographic, spectroscopic, and mass spectrometric platforms as well as crystal structure analysis (McLaughlin et al., 2016).
Biological Evaluation
- Several studies have evaluated the biological activities of compounds similar to N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide. For instance, Kauerová et al. (2016) assessed the potential anticancer effect of novel nitro-substituted hydroxynaphthanilides, focusing on structure-activity relationships (Kauerová et al., 2016).
Antimycobacterial Activity
- Goněc et al. (2016) synthesized a series of compounds and tested them for antimycobacterial activity against various mycobacterial strains. They found significant activity comparable to that of rifampicin in some cases, highlighting the potential use of such compounds in treating mycobacterial infections (Goněc et al., 2016).
Antibacterial and Antimycobacterial Activities
- Another study by Kos et al. (2013) evaluated the antibacterial and herbicidal activity of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, demonstrating significant activity against various strains (Kos et al., 2013).
Synthesis of Pharmaceutically Relevant Compounds
- Tan et al. (2014) conducted the first application of mechanochemistry to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs. This showcases the relevance of similar compounds in pharmaceutical synthesis (Tan et al., 2014).
Anticancer Properties
- The study by He et al. (2015) found that N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB, 1a) inhibits the fat mass and obesity associated protein (FTO), revealing a new binding site and offering potential in cancer treatment (He et al., 2015).
Future Directions
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-11(10-5-7-16-8-10)4-6-13-12(15)9-2-1-3-9/h5,7-9,11,14H,1-4,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQHXDVPBHZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.